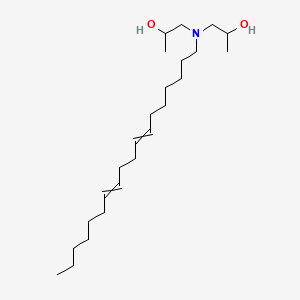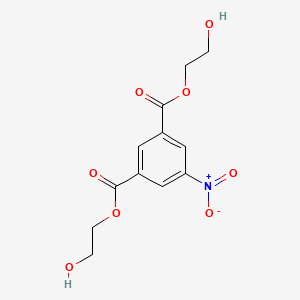
Bis(2-hydroxyethyl) 5-nitroisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl) 5-nitroisophthalate is a chemical compound with the molecular formula C12H13NO8 and a molecular weight of 299.23 g/mol. It is known for its applications in various fields, including polymer chemistry and materials science. The compound is characterized by the presence of two hydroxyethyl groups and a nitro group attached to an isophthalate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 5-nitroisophthalate typically involves the esterification of 5-nitroisophthalic acid with ethylene glycol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of pressure reactors can also enhance the efficiency of the process by allowing the reaction to proceed at lower temperatures and shorter reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxyethyl) 5-nitroisophthalate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is Bis(2-aminoethyl) 5-nitroisophthalate.
Substitution: Depending on the substituent, various alkylated derivatives can be formed.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl) 5-nitroisophthalate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and copolyesters, which have applications in packaging and biodegradable materials.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: It is investigated for its potential use in drug delivery systems and as a component in biodegradable polymers for medical implants.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxyethyl) 5-nitroisophthalate in polymer chemistry involves its incorporation into polymer chains through esterification reactions. The hydroxyethyl groups provide sites for further chemical modifications, while the nitro group can be reduced to an amino group, allowing for additional functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar in structure but lacks the nitro group.
Bis(2-hydroxyethyl) isophthalate: Similar but without the nitro group.
Uniqueness
Bis(2-hydroxyethyl) 5-nitroisophthalate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential for functionalization compared to its analogs .
Propriétés
Numéro CAS |
7259-89-4 |
|---|---|
Formule moléculaire |
C12H13NO8 |
Poids moléculaire |
299.23 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl) 5-nitrobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13NO8/c14-1-3-20-11(16)8-5-9(12(17)21-4-2-15)7-10(6-8)13(18)19/h5-7,14-15H,1-4H2 |
Clé InChI |
DVVHFUKYLNIPIH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)OCCO)[N+](=O)[O-])C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


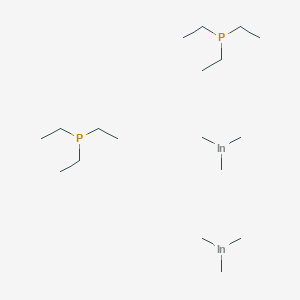
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
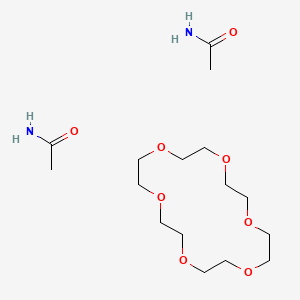
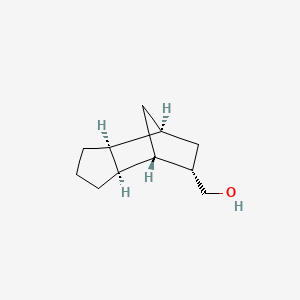
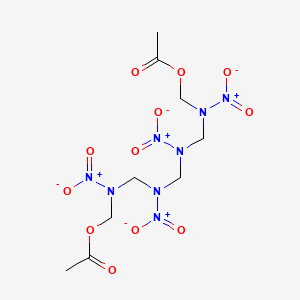
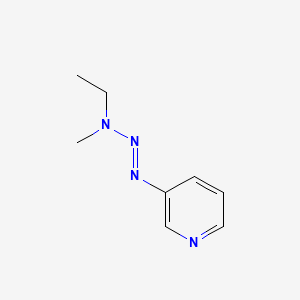
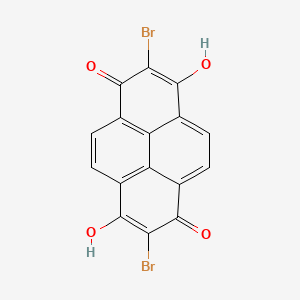
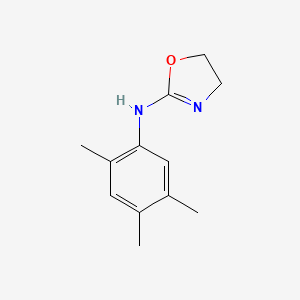
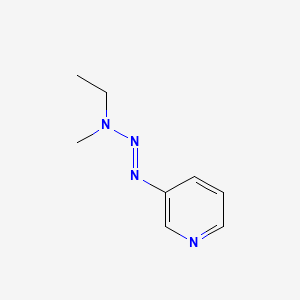
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
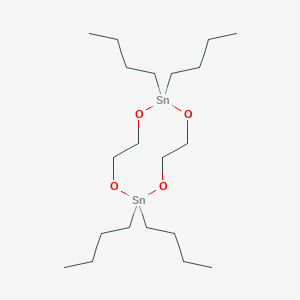

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
